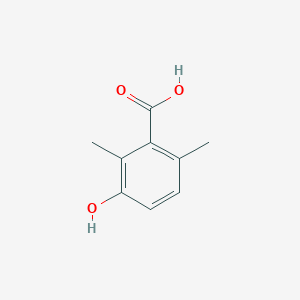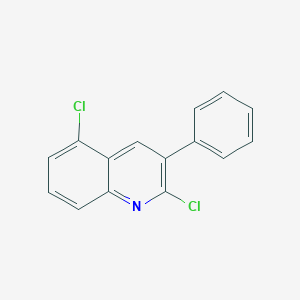
Quinoline, 2,5-dichloro-3-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichloro-3-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine atoms at positions 2 and 5, along with a phenyl group at position 3, makes this compound unique and potentially useful in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-phenylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and a suitable aldehyde under acidic conditions. Another method involves the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Industrial Production Methods: Industrial production of 2,5-Dichloro-3-phenylquinoline often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or platinum, can facilitate the chlorination and cyclization reactions required to form the quinoline ring system.
化学反应分析
Types of Reactions: 2,5-Dichloro-3-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to produce partially or fully reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, alkoxides.
Major Products Formed:
- Quinoline N-oxides (oxidation)
- Reduced quinoline derivatives (reduction)
- Substituted quinoline derivatives (substitution)
科学研究应用
2,5-Dichloro-3-phenylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Quinoline derivatives, including 2,5-Dichloro-3-phenylquinoline, are investigated for their potential anticancer and antimalarial activities.
Industry: It is used in the production of dyes, pigments, and as a precursor for agrochemicals.
作用机制
The mechanism of action of 2,5-Dichloro-3-phenylquinoline involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in metabolic pathways, such as topoisomerases and kinases, which are crucial for cell proliferation and survival.
相似化合物的比较
2-Chloroquinoline: Lacks the phenyl group and has different biological activities.
3-Phenylquinoline: Does not have chlorine atoms, leading to different reactivity and applications.
5-Chloro-2-phenylquinoline: Similar structure but different substitution pattern, affecting its chemical properties.
Uniqueness: 2,5-Dichloro-3-phenylquinoline is unique due to the specific positioning of chlorine atoms and the phenyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
59412-13-4 |
|---|---|
分子式 |
C15H9Cl2N |
分子量 |
274.1 g/mol |
IUPAC 名称 |
2,5-dichloro-3-phenylquinoline |
InChI |
InChI=1S/C15H9Cl2N/c16-13-7-4-8-14-12(13)9-11(15(17)18-14)10-5-2-1-3-6-10/h1-9H |
InChI 键 |
MOTALRWMDPNNSC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(N=C3C=CC=C(C3=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


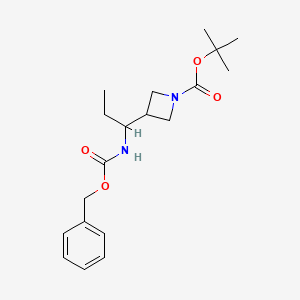
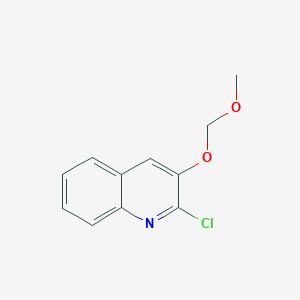

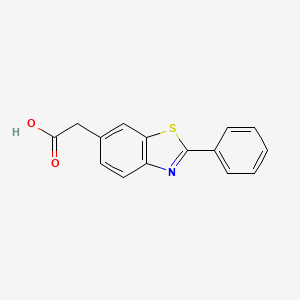

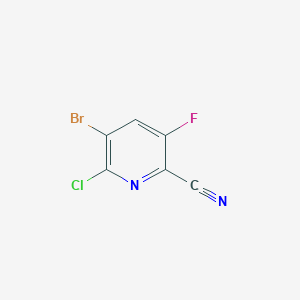
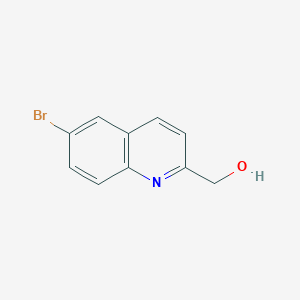
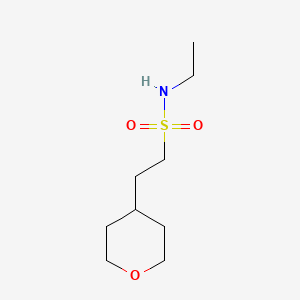
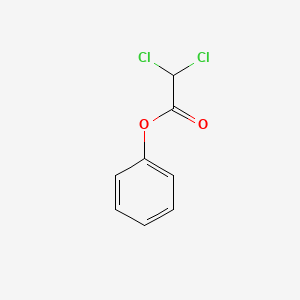
![1-(8-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13973119.png)

![4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol](/img/structure/B13973141.png)
